

# Application Notes and Protocols for the Study of RPL23 in Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LP23      |           |
| Cat. No.:            | B15138264 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction Multidrug resistance (MDR) is a primary obstacle to effective cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally distinct anticancer drugs.[1][2] Ribosomal proteins (RPs), traditionally known for their role in ribosome biogenesis and protein synthesis, are increasingly recognized for their extra-ribosomal functions, including the regulation of cell proliferation, apoptosis, and drug resistance.[3][4] Ribosomal Protein L23 (RPL23), a component of the 60S large ribosomal subunit, has emerged as a significant factor in the development of MDR in various cancers, including gastric and ovarian cancer.[5][6]

Overexpression of RPL23 has been identified in several multidrug-resistant cancer cell lines and is associated with poor prognosis and resistance to chemotherapy.[5][7] The mechanisms by which RPL23 contributes to MDR are multifaceted, involving the suppression of drug-induced apoptosis, enhancement of drug detoxification systems, and induction of epithelial-mesenchymal transition (EMT).[5][6] Furthermore, RPL23 is implicated in the p53 signaling pathway through its interaction with MDM2, a key negative regulator of p53.[8][9][10] These findings position RPL23 as a potential biomarker for predicting chemosensitivity and a promising therapeutic target to overcome MDR.

These application notes provide an overview of the role of RPL23 in MDR and detailed protocols for its study.



### **Data Presentation: RPL23 in Multidrug Resistance**

Quantitative data from studies on RPL23 highlight its correlation with drug resistance.

Table 1: Expression of RPL23 in Cisplatin-Resistant vs. Cisplatin-Sensitive Epithelial Ovarian Carcinoma (EOC)

| Patient Cohort           | RPL23 High<br>Expression | RPL23 Low<br>Expression | Total Patients |
|--------------------------|--------------------------|-------------------------|----------------|
| Cisplatin-Resistant      | 30                       | 7                       | 37             |
| Cisplatin-Sensitive      | 13                       | 38                      | 51             |
| Data sourced from a      |                          |                         |                |
| study on clinical EOC    |                          |                         |                |
| samples,                 |                          |                         |                |
| demonstrating a          |                          |                         |                |
| significant correlation  |                          |                         |                |
| between high RPL23       |                          |                         |                |
| expression and           |                          |                         |                |
| cisplatin resistance.[6] |                          |                         |                |

Table 2: Effect of RPL23 Overexpression on Drug Resistance in Gastric Cancer Cells (SGC7901)

| Drug                                                                                                                                                                        | Effect of RPL23 Overexpression |
|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------|
| Vincristine                                                                                                                                                                 | Enhanced Resistance[5]         |
| Adriamycin                                                                                                                                                                  | Enhanced Resistance[5]         |
| 5-Fluorouracil                                                                                                                                                              | Enhanced Resistance[5]         |
| Cisplatin                                                                                                                                                                   | Enhanced Resistance[5]         |
| This table summarizes the findings that genetically overexpressing RPL23 in SGC7901 gastric cancer cells increased their resistance to multiple chemotherapeutic agents.[5] |                                |



Table 3: Effect of RPL23 Knockdown on Cisplatin Sensitivity in Resistant Ovarian Cancer Cells

| Cell Line                        | Condition               | Effect on Cisplatin IC50                                   |
|----------------------------------|-------------------------|------------------------------------------------------------|
| A2780/DDP                        | RPL23 Knockdown (siRNA) | Significant decrease in IC50, restoring sensitivity[6][11] |
| SKOV3/DDP                        | RPL23 Knockdown (siRNA) | Significant decrease in IC50, restoring sensitivity[6][11] |
| Knocking down RPL23              |                         |                                                            |
| expression in cisplatin-         |                         |                                                            |
| resistant ovarian cancer cell    |                         |                                                            |
| lines (A2780/DDP and             |                         |                                                            |
| SKOV3/DDP) has been shown        |                         |                                                            |
| to significantly restore their   |                         |                                                            |
| sensitivity to cisplatin.[6][11] |                         |                                                            |

## **Signaling Pathways and Experimental Workflows**

Diagram 1: RPL23 Signaling Pathways in Multidrug Resistance





Click to download full resolution via product page

Caption: Mechanisms of RPL23-mediated multidrug resistance.

Diagram 2: Experimental Workflow for Investigating RPL23 in MDR





Click to download full resolution via product page

Caption: Workflow for studying RPL23's role in drug resistance.

Diagram 3: RPL23-MDM2-p53 Signaling Axis





Click to download full resolution via product page

Caption: RPL23's role in the MDM2-p53 tumor suppression pathway.

### **Experimental Protocols**



## Protocol 1: Modulation of RPL23 Expression in Cancer Cells

A. RPL23 Knockdown using siRNA

Principle: Small interfering RNAs (siRNAs) are used to induce post-transcriptional gene silencing of RPL23, leading to reduced protein expression. This allows for the study of loss-of-function phenotypes.[12][13]

### Materials:

- Cancer cell line of interest (e.g., A2780/DDP, SKOV3/DDP)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- RPL23-specific siRNA and negative control siRNA (scrambled sequence)
- Lipofectamine RNAiMAX or similar transfection reagent
- Opti-MEM I Reduced Serum Medium
- 6-well plates
- Reagents for qPCR and Western blotting

### Procedure:

- Cell Seeding: The day before transfection, seed 2.5 x 10^5 cells per well in a 6-well plate with complete culture medium. Ensure cells are 60-80% confluent at the time of transfection.
- siRNA-Lipid Complex Preparation: a. For each well, dilute 50 pmol of siRNA (RPL23-specific or negative control) in 100 μL of Opti-MEM. b. In a separate tube, dilute 5 μL of Lipofectamine RNAiMAX in 100 μL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
- Transfection: Add the 200 μL siRNA-lipid complex dropwise to each well. Gently rock the plate to mix.



- Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
- Verification of Knockdown: Harvest the cells after incubation. Assess RPL23 mRNA levels by qPCR and protein levels by Western blotting to confirm knockdown efficiency before proceeding with downstream functional assays.

### B. RPL23 Overexpression

Principle: A mammalian expression vector containing the full-length cDNA of RPL23 is transfected into cells to achieve high levels of RPL23 expression.[5][14]

#### Materials:

- Cancer cell line of interest (e.g., SGC7901, A2780)
- pCMV-RPL23 expression vector and empty pCMV vector (control)
- Lipofectamine 3000 or similar transfection reagent
- Opti-MEM I Reduced Serum Medium
- · 6-well plates

### Procedure:

- Cell Seeding: Seed cells as described in Protocol 1A. Aim for 70-90% confluency on the day
  of transfection.
- DNA-Lipid Complex Preparation: a. For each well, dilute 2.5 μg of plasmid DNA (pCMV-RPL23 or empty vector) in 125 μL of Opti-MEM. b. In a separate tube, dilute 5 μL of Lipofectamine 3000 in 125 μL of Opti-MEM. c. Add the diluted DNA to the diluted lipid reagent, mix gently, and incubate for 15 minutes at room temperature.
- Transfection: Add the 250 μL DNA-lipid complex to the cells.
- Incubation: Incubate for 48-72 hours.



 Verification of Overexpression: Harvest cells and confirm increased RPL23 expression by qPCR and Western blotting.

# **Protocol 2: Assessment of Drug Sensitivity using MTT Assay**

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase, which is proportional to the number of viable cells.

#### Materials:

- RPL23-modulated and control cells
- · 96-well plates
- Chemotherapeutic drug(s) of interest (e.g., Cisplatin, Vincristine)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

### Procedure:

- Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
- Drug Treatment: Prepare serial dilutions of the chemotherapeutic drug in complete medium. Replace the medium in the wells with 100  $\mu$ L of the drug-containing medium. Include untreated control wells.
- Incubation: Incubate the plate for 48 hours at 37°C.
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for another 4 hours.



- Formazan Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the cell viability percentage relative to the untreated control. Plot a
  dose-response curve and determine the IC50 (the drug concentration that inhibits 50% of
  cell growth). Compare the IC50 values between RPL23-modulated and control cells.

# Protocol 3: Analysis of RPL23-Mediated Effects on Cell Migration and Invasion

Principle: The wound healing assay assesses cell migration, while the Transwell assay measures both migration and invasion (if the insert is coated with Matrigel). These assays are crucial for studying the link between RPL23 and EMT.[6]

#### Materials:

- RPL23-modulated and control cells
- 6-well plates (for wound healing)
- 24-well Transwell inserts (8 μm pore size), with and without Matrigel coating
- Serum-free medium and medium with 10% FBS
- · Cotton swabs, crystal violet stain

### A. Wound Healing Assay:

- Grow cells to a confluent monolayer in 6-well plates.
- Create a scratch (wound) across the monolayer with a sterile 200 μL pipette tip.
- Wash with PBS to remove detached cells and replace with serum-free medium.
- Capture images of the wound at 0 hours and 24 hours.



- Measure the wound width at different points and calculate the migration rate.
- B. Transwell Invasion Assay:
- Rehydrate Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
- Seed 5 x 10<sup>4</sup> cells in 200 μL of serum-free medium into the upper chamber.
- Add 600 μL of complete medium (with 10% FBS as a chemoattractant) to the lower chamber.
- Incubate for 24-48 hours.
- Remove non-invading cells from the top of the insert with a cotton swab.
- Fix the invading cells on the bottom of the membrane with methanol and stain with 0.1% crystal violet.
- Count the stained cells in several microscopic fields to quantify invasion.

## Protocol 4: Western Blot Analysis of RPL23 and Associated Pathway Proteins

Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular pathways affected by RPL23 modulation.

#### Materials:

- Cell lysates from RPL23-modulated and control cells
- RIPA buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, running and transfer buffers
- PVDF membrane



- Primary antibodies (anti-RPL23, anti-Bcl-2, anti-Bax, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

#### Procedure:

- Protein Extraction and Quantification: Lyse cells in RIPA buffer. Determine protein concentration using the BCA assay.
- SDS-PAGE: Denature 20-40  $\mu g$  of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
- Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash again and visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control (β-actin).

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

### Methodological & Application





- 2. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ribosomal Protein L23 Drives the Metastasis of Hepatocellular Carcinoma via Upregulating MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosomal proteins S13 and L23 promote multidrug resistance in gastric cancer cells by suppressing drug-induced apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting RPL23 restores chemosensitivity of cisplatin-resistant ovarian carcinoma by inhibiting EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Over-expression of RPL23 in myelodysplastic syndromes is associated with apoptosis resistance of CD34+ cells and predicts poor prognosis and distinct response to CHG chemotherapy or decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Triptolide interrupts rRNA synthesis and induces the RPL23-MDM2-p53 pathway to repress lung cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Small interfering RNA: From designing to therapeutic in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. cDNA cloning, overexpression, purification and pharmacologic evaluation for anticancer activity of ribosomal protein L23A gene (RPL23A) from the Giant Panda PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Study of RPL23 in Multidrug Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138264#application-of-rpl23-in-multidrug-resistance-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com